2-Hydroxypropyl phenylacetate
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Overview
Description
2-Hydroxypropyl phenylacetate is an organic compound with the chemical formula C11H14O3. It is known for its solid state at room temperature, appearing as white to pale yellow crystals. This compound has a characteristic odor similar to phenylacetate and is soluble in organic solvents .
Preparation Methods
2-Hydroxypropyl phenylacetate is typically synthesized through chemical reactions involving appropriate solvents and catalysts. One common method involves the esterification of phenylacetic acid with 2-hydroxypropanol in the presence of a catalyst such as sulfuric acid. The reaction conditions need to be precisely controlled to ensure high yield and purity . Industrial production methods often involve large-scale chemical synthesis with stringent control over reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
2-Hydroxypropyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .
Scientific Research Applications
2-Hydroxypropyl phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer or intermediate in the synthesis of polymers and other complex organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Hydroxypropyl phenylacetate can be compared with other similar compounds such as:
Phenylacetic acid: Shares a similar structure but lacks the hydroxypropyl group.
2-Hydroxypropyl benzoate: Similar in structure but with a benzoate group instead of phenylacetate.
Ethyl phenylacetate: An ester of phenylacetic acid with ethyl alcohol instead of 2-hydroxypropanol. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications
Properties
CAS No. |
80550-09-0 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxypropyl 2-phenylacetate |
InChI |
InChI=1S/C11H14O3/c1-9(12)8-14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
DMVWKGDEFQXZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CC1=CC=CC=C1)O |
Origin of Product |
United States |
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